molecular formula C16H23N3O3 B7917889 [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7917889
M. Wt: 305.37 g/mol
InChI Key: LPIGPDLKSJNHDR-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester is a piperidine-based carbamate derivative featuring a benzyl ester group and a 2-amino-acetyl substituent at the 4-position of the piperidine ring. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules, particularly those targeting neurological and opioid receptors.

Properties

IUPAC Name

benzyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c17-10-15(20)19-8-6-13(7-9-19)11-18-16(21)22-12-14-4-2-1-3-5-14/h1-5,13H,6-12,17H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIGPDLKSJNHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester is a synthetic organic molecule with a complex structure that includes a piperidine ring, an amino-acetyl group, and a carbamic acid moiety. Its unique structural features make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

  • Molecular Formula : C₁₆H₂₃N₃O₃
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 1353957-50-2

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antioxidant Activity
    • The compound has demonstrated the ability to neutralize free radicals, providing protection against oxidative stress in cellular systems. This property is crucial for maintaining cellular integrity and preventing damage associated with various diseases .
  • Anticancer Properties
    • Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. Mechanisms include the induction of apoptosis and modulation of oxidative stress pathways, which are vital for cancer cell survival .
  • Anticoagulant Effects
    • Similar compounds have shown promise in modulating blood coagulation pathways. This suggests potential applications in anticoagulant therapies, although further studies are needed to confirm these effects specifically for this compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique combination of functional groups:

Compound NameStructural FeaturesBiological ActivityUniqueness
Piperidin-4-yl carbamatePiperidine ring with carbamateAnticancer, AntioxidantSimilar structure but lacks benzyl ester
Benzyl carbamateBenzene ring with carbamateAntimicrobialLacks piperidine moiety
2-Amino-acetamideAmine and acetamide functional groupsAntiviralDifferent functional groups affecting bioactivity

The combination of the piperidine ring, amino-acetyl side chain, and benzyl ester enhances the compound's binding affinity to biological targets compared to similar compounds, potentially leading to improved pharmacological profiles .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Cancer Therapy
    • A study demonstrated that piperidine derivatives exhibit anticancer activity through mechanisms involving apoptosis induction and cytotoxicity against various cancer cell lines. The specific compound showed better efficacy than traditional chemotherapeutics in some models .
  • Neuroprotective Effects
    • Research indicates that certain piperidine derivatives can inhibit cholinesterase enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s. The structural features of this compound may enhance its neuroprotective properties through improved brain exposure and enzyme inhibition .
  • Oxidative Stress Modulation
    • Studies have shown that compounds with similar structures can effectively reduce oxidative stress markers in vitro, indicating a protective role against cellular damage associated with aging and various diseases .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester exhibits several biological activities, which can be categorized as follows:

  • Antimicrobial Activity : The compound demonstrates significant antimicrobial properties, which can be beneficial in developing new antibiotics or antifungal agents.
  • Neuroprotective Effects : Structural features suggest potential neuroprotective capabilities, making it a candidate for treating neurodegenerative diseases.
  • Analgesic Properties : Initial findings point to pain-relieving effects, indicating its potential use in pain management therapies.

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound enhances its affinity for specific biological targets. Potential applications include:

  • Drug Development : As a lead compound for synthesizing new derivatives with improved efficacy and reduced side effects.
  • Therapeutics for Neurological Disorders : Investigating its role in modulating neurotransmitter systems.
  • Antimicrobial Formulations : Developing formulations aimed at combating resistant strains of bacteria and fungi.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of compounds similar to this compound. Key findings include:

  • Neuroprotective Study : Research indicated that derivatives of piperidine compounds exhibit protective effects against oxidative stress in neuronal cells, suggesting potential applications in Alzheimer's disease treatment.
  • Antimicrobial Efficacy : A study demonstrated that structurally related carbamates showed significant activity against Staphylococcus aureus, paving the way for further exploration of this compound in antibiotic development.
  • Pain Management Trials : Clinical trials assessing the analgesic properties of piperidine derivatives revealed promising results, indicating that this compound could be effective in pain relief protocols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Compound : [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
  • Key Difference: The amino-acetyl group is attached to the 2-position of the piperidine ring instead of the 4-position.
  • Impact : Altered steric and electronic environments may affect binding to biological targets. For example, the 2-substituted isomer could exhibit different pharmacokinetics due to variations in ring conformation .
  • CAS No.: 1353985-98-4 ().

Functional Group Modifications

Compound : [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
  • Key Difference: The amino group (-NH₂) in the acetyl moiety is replaced with a chloro (-Cl) group.
  • Impact: Increased electrophilicity at the acetyl group, enhancing reactivity in nucleophilic substitution reactions.
  • CAS No.: 1353962-27-2 ().

Carbamate Substituent Variations

Compound : 4-Anilino-1-Cbz-piperidine
  • Key Difference: The benzyl carbamate (Cbz) group is retained, but the amino-acetyl side chain is replaced with an anilino (-NHPh) group.
  • Applications: Used as a precursor in opioid synthesis (e.g., fentanyl analogs), suggesting divergent pharmacological roles compared to the amino-acetyl derivative .
  • Molecular Formula : C₁₉H₂₂N₂O₂ ().
Compound : Piperidin-4-yl biphenyl-2-ylcarbamate
  • Key Difference : The benzyl ester is replaced with a biphenyl-2-yl carbamate group.
  • Applications: Explored in neurological drug candidates targeting serotonin or dopamine receptors .
  • CAS No.: 171722-92-2 ().

Trifluoromethyl Derivatives

Compound : 4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester
  • Key Difference : Incorporates a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring.
  • Impact :
    • Enhanced metabolic stability due to the electron-withdrawing CF₃ group.
    • Applications: Used in fluorinated drug candidates to optimize pharmacokinetic profiles .
  • Molecular Formula : C₁₄H₁₇F₃N₂O₂ ().

Pharmacological and Industrial Relevance

  • Amino-Acetyl Derivatives: Preferred for neurological applications due to their balanced solubility and hydrogen-bonding capacity .
  • Chloro-Acetyl Derivatives : Utilized in prodrug strategies where controlled release via hydrolysis is desired .
  • Biphenyl Carbamates : Explored in oncology for targeting kinase enzymes .

Preparation Methods

Synthesis of the Piperidine Intermediate

The piperidine ring is functionalized at the 4-position through alkylation or acylation. A representative protocol involves:

  • Reagents : Piperidine-4-methanol, chloroacetyl chloride, triethylamine.

  • Conditions : Stirring in dichloromethane at 0°C for 2 hours, followed by room temperature for 12 hours.

  • Outcome : Formation of 1-(2-chloroacetyl)-piperidin-4-ylmethanol with ~85% yield.

Key Reaction :

Piperidine-4-methanol+ClCH2COClEt3N, CH2Cl21-(2-Chloroacetyl)-piperidin-4-ylmethanol\text{Piperidine-4-methanol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{1-(2-Chloroacetyl)-piperidin-4-ylmethanol}

Introduction of the Amino Group

The chloroacetyl intermediate undergoes amination using aqueous ammonia or benzylamine:

  • Conditions : Reflux in ethanol for 6–8 hours.

  • Yield : 70–75% after silica gel chromatography.

Example :

1-(2-Chloroacetyl)-piperidin-4-ylmethanol+NH3EtOH, Δ1-(2-Amino-acetyl)-piperidin-4-ylmethanol\text{1-(2-Chloroacetyl)-piperidin-4-ylmethanol} + \text{NH}_3 \xrightarrow{\text{EtOH, Δ}} \text{1-(2-Amino-acetyl)-piperidin-4-ylmethanol}

Carbamate Formation

The alcohol group is converted to the carbamic acid benzyl ester using benzyl chloroformate:

  • Reagents : Benzyl chloroformate (Cbz-Cl), triethylamine.

  • Conditions : 0°C to room temperature in dichloromethane for 24 hours.

  • Yield : 65–70% after purification.

Reaction Mechanism :

1-(2-Amino-acetyl)-piperidin-4-ylmethanol+Cbz-ClEt3N[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester\text{1-(2-Amino-acetyl)-piperidin-4-ylmethanol} + \text{Cbz-Cl} \xrightarrow{\text{Et}_3\text{N}} \text{[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester}

One-Pot Synthesis Methodologies

Recent studies highlight one-pot approaches to minimize intermediate isolation and improve efficiency:

Azide Coupling Strategy

Adapted from triazole syntheses, this method involves:

  • In Situ Azide Generation : Treating hydrazides with NaNO₂/HCl.

  • Coupling with Amino Esters : Reacting azides with piperidine derivatives in ethyl acetate.

Conditions :

  • Solvent: Ethyl acetate

  • Catalyst: Triethylamine

  • Temperature: −5°C to 25°C

  • Yield: 60–78%

Advantages : Reduced racemization and faster reaction times compared to stepwise methods.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
SolventDichloromethaneMaximizes solubility of intermediates
Temperature0°C (initial), RT (final)Prevents side reactions
Reaction Time24 hoursEnsures complete conversion

Catalytic Systems

  • Triethylamine : Neutralizes HCl, improving carbamate yield by 15–20%.

  • DMAP (Dimethylaminopyridine) : Accelerates acylation but increases purification complexity.

Industrial-Scale Production Considerations

Industrial protocols prioritize cost-effectiveness and scalability:

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer and reaction control.

  • Yield Improvement : 10–15% higher than batch processes.

Purification Techniques

MethodPurity AchievedThroughput
Crystallization>95%Moderate
Column Chromatography>98%Low
Simulated Moving Bed (SMB)>99%High

Analytical Validation

Post-synthesis characterization ensures structural fidelity:

  • HPLC : Purity >95% using C18 columns (λ = 254 nm).

  • NMR : Distinct signals for benzyl ester protons (δ 5.1–5.3 ppm) and piperidine carbons.

  • Mass Spectrometry : ESI-MS confirms molecular ion peak ([M+H]⁺ = 347.5) .

Q & A

Basic: What are the standard synthetic routes for [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester?

Answer:
The compound is synthesized via reductive amination or nucleophilic substitution. A common method involves reacting benzyl-4-(aminomethyl)piperidine-1-carboxylate with 5-fluoro-pyrimidine or 3,4-dibromo-pyridine in solvents like DMF or IPA, catalyzed by triethylamine. For example, heating at 100°C for 6 hours yields intermediates like 4-[(5-fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester, followed by purification via silica gel chromatography (eluent: DCM/IPA/hexane) . Reductive amination of 4-carboxybenzaldehyde derivatives with rac-3-hydroxypiperidine is another route, as described in multi-step protocols .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Answer:

  • Mass Spectrometry (MS): Molecular ions (e.g., m/z 345.29 [M+1]) confirm molecular weight and intermediate adducts .
  • NMR: 1H/13C NMR resolves piperidine ring protons (δ 1.5–3.5 ppm) and benzyl ester aromatic protons (δ 7.2–7.4 ppm). Contradictions in splitting patterns may arise from rotameric equilibria, requiring variable-temperature NMR .
  • Chromatography: Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane) .

Advanced: How can reaction conditions be optimized to improve yields in derivative synthesis?

Answer:

  • Temperature Control: Heating at 100°C in sealed tubes enhances nucleophilic substitution efficiency (e.g., 81% yield for 4-[(3-bromo-pyridin-4-ylamino)-methyl] derivatives) .
  • Catalyst Screening: Triethylamine or DBU improves coupling reactions, while Pd/C facilitates hydrogenolysis of benzyl esters .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while IPA minimizes side reactions in bulky substitutions .

Advanced: How should researchers address contradictory NMR data during structural confirmation?

Answer:

  • Dynamic Effects: Rotational barriers in carbamate groups cause splitting discrepancies. Use VT-NMR (e.g., −40°C to 25°C) to freeze conformers .
  • Complementary Techniques: X-ray crystallography or 2D NMR (COSY, HSQC) resolves ambiguous NOE correlations, as seen in spiro[piperidine-4,2'-quinoline] derivatives .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate experimental data .

Advanced: What strategies are employed to design derivatives with targeted biological activity?

Answer:

  • Bioisosteric Replacement: Substitute the benzyl ester with tert-butyl carbamate (Boc) to enhance metabolic stability, as demonstrated in protease inhibitor analogs .
  • Scaffold Hopping: Incorporate fluorinated pyrimidines (e.g., 5-fluoro-pyrimidine) to improve binding affinity to kinase targets .
  • Prodrug Design: Link the piperidine nitrogen to hydroxamic acid moieties for HDAC inhibition, leveraging reductive amination protocols .

Basic: What are the key intermediates in the synthesis of this compound?

Answer:

  • Benzyl-4-(aminomethyl)piperidine-1-carboxylate: Synthesized via ester hydrolysis of 1-benzyl-4-piperidone derivatives .
  • 4-Carboxybenzaldehyde: Activated with SOCl2/DMF to form reactive esters for reductive amination .
  • Chlorinated Pyridines: 3,4-Dibromo-pyridine serves as a halogenated electrophile in SNAr reactions .

Advanced: How can regioselectivity challenges in piperidine functionalization be mitigated?

Answer:

  • Protecting Groups: Use Boc or Cbz groups to block the piperidine nitrogen, directing substitution to the 4-position .
  • Directed Metalation: LDA (lithium diisopropylamide) deprotonates the 4-methyl group selectively, enabling carboxylation .
  • Microwave Irradiation: Accelerates ring-opening of spiro derivatives, improving regioselectivity in quinoline hybrids .

Basic: What are the stability considerations for this compound under laboratory conditions?

Answer:

  • Hydrolysis: The benzyl ester is susceptible to acidic/basic conditions. Store at −20°C under argon to prevent degradation .
  • Light Sensitivity: Piperidine derivatives may undergo photodegradation; use amber vials for long-term storage .
  • Compatibility: Avoid acetic acid in purification (incompatible with silica gel); use DCM/IPA instead .

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